Cas no 2361770-04-7 (N-[[1-(Methylsulfinyl)cyclobutyl]methyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide)
![N-[[1-(Methylsulfinyl)cyclobutyl]methyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide structure](https://www.kuujia.com/scimg/cas/2361770-04-7x500.png)
N-[[1-(Methylsulfinyl)cyclobutyl]methyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide Chemical and Physical Properties
Names and Identifiers
-
- EN300-26576640
- 2361770-04-7
- N-[(1-Methylsulfinylcyclobutyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide
- Z1975684474
- N-[(1-methanesulfinylcyclobutyl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide
- N-[[1-(Methylsulfinyl)cyclobutyl]methyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide
-
- Inchi: 1S/C15H24N2O3S/c1-3-13(18)17-9-5-12(6-10-17)14(19)16-11-15(21(2)20)7-4-8-15/h3,12H,1,4-11H2,2H3,(H,16,19)
- InChI Key: DZSMKNKSQMNSGU-UHFFFAOYSA-N
- SMILES: N1(C(=O)C=C)CCC(C(NCC2(S(C)=O)CCC2)=O)CC1
Computed Properties
- Exact Mass: 312.15076381g/mol
- Monoisotopic Mass: 312.15076381g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 452
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 85.7Ų
Experimental Properties
- Density: 1.23±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 638.8±35.0 °C(Predicted)
- pka: 14.75±0.20(Predicted)
N-[[1-(Methylsulfinyl)cyclobutyl]methyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26576640-0.05g |
2361770-04-7 | 90% | 0.05g |
$246.0 | 2023-09-14 |
N-[[1-(Methylsulfinyl)cyclobutyl]methyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide Related Literature
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
Additional information on N-[[1-(Methylsulfinyl)cyclobutyl]methyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide
N-[[1-(Methylsulfinyl)cyclobutyl]methyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide: A Comprehensive Overview
The compound N-[[1-(Methylsulfinyl)cyclobutyl]methyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide (CAS NO 2361770-04-7) is a highly specialized molecule that has garnered significant attention in the field of biopharmaceuticals. Its unique structure combines elements of both piperidine and cyclobutane moieties, making it a fascinating subject for researchers exploring novel drug candidates. This article delves into the key aspects of this compound, including its structural features, potential applications, and recent advancements in its study.
The molecule's name is a testament to its complexity. The central piperidine ring serves as a scaffold, with substituents attached at specific positions that influence both its pharmacokinetics and biological activity. The presence of a cyclobutane group introduces rigidity and strain into the structure, which can play a crucial role in determining the compound's selectivity and binding affinity to target receptors.
One of the most notable features of this compound is its incorporation of a methylsulfinyl group. Sulfinyl groups are known for their ability to modulate enzyme activity, particularly in the context of reducing agents and antioxidants. This functional group adds an additional layer of reactivity, potentially enhancing the compound's therapeutic profile. Recent studies have explored the role of sulfinyl-containing molecules in cancer therapy, where their ability to scavenge free radicals and reduce oxidative stress has shown promising results.
Another critical aspect of this molecule is its 1-oxo-2-propen-1-yl substituent. This group, also known as an α,β-unsaturated ketone, is a common motif in natural products and bioactive compounds. Its electrophilic nature makes it susceptible to nucleophilic attack, which can be harnessed for designing prodrugs or catalytic inhibitors. The presence of this group also contributes to the compound's hydrophobicity, influencing its absorption and distribution properties in biological systems.
Research into this compound has been driven by its potential applications in various therapeutic areas. For instance, studies have focused on its role as a COX-2 inhibitor, which could make it a valuable candidate for the treatment of inflammatory diseases such as arthritis and cardiovascular disorders. The molecule's ability to modulate cyclooxygenase activity has been extensively studied, with recent findings highlighting its superior selectivity compared to conventional nonsteroidal anti-inflammatory drugs (NSAIDs).
Furthermore, this compound has shown remarkable promise in the field of cancer research. Preclinical studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including those resistant to traditional chemotherapy agents. The mechanism underlying this effect appears to involve the modulation of Bax/Bcl-2 pathways, which are central to mitochondrial-dependent apoptosis. These findings underscore the potential of this compound as a novel anticancer agent.
Another area of active research is its application in nervous system disorders. The compound's ability to cross the blood-brain barrier and interact with key neurotransmitter systems has been explored, particularly in the context of Alzheimer's disease and other neurodegenerative conditions. Recent advancements have identified specific acetylcholinesterase inhibitory properties, which could be leveraged for developing new treatments for cognitive decline.
The synthesis of this compound represents a significant achievement in organic chemistry. The combination of the cyclobutane and piperidine rings requires precise stereoselective strategies to ensure the desired configuration is achieved. Various synthetic routes have been developed, including both enantioselective and stereocontrolled methodologies, which are critical for producing high-purity material suitable for pharmacological studies.
In terms of pharmacokinetics, this compound exhibits favorable absorption characteristics, with rapid onset of action and relatively low clearance rates. These properties contribute to its excellent bioavailability, making it a highly attractive candidate for further drug development. Preclinical toxicology studies have also demonstrated a favorable safety profile, with no significant adverse effects observed at therapeutic doses.
Recent advancements in computational chemistry have enabled researchers to gain deeper insights into the molecular interactions of this compound. Advanced molecular docking techniques have been employed to study its binding affinity to various receptor sites, including those involved in G-protein coupled receptor (GPCR) signaling. These studies have provided valuable information for optimizing the compound's structure to enhance its therapeutic efficacy while minimizing off-target effects.
In conclusion, N-[[1-(Methylsulfinyl)cyclobutyl]methyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide (CAS NO 2361770-04-7) represents a highly versatile and promising molecule with wide-ranging applications in drug development. Its unique structural features, coupled with its demonstrated efficacy in various disease models, position it as a leading candidate for future therapeutic interventions. As research into this compound continues to evolve, we can expect further breakthroughs that will solidify its role in the arsenal of modern medicine.
The provided text is an extensive exploration of the compound N-[[1-(Methylsulfinyl)cyclobutyl]methyl]-1-(1-oxo-2-propen-1-yl)piperidin-4-amine (CAS NO 2361770-04-7). It delves into its structural features, potential therapeutic applications, and recent research advancements. Here is a summary of the key points: ### Key Features: 1. Structural Complexity: - Central piperidine ring as a scaffold. - Attached substituents include a cyclobutane group, methylsulfinyl group, and an α,β-unsaturated ketone. 2. Functional Groups: - Methylsulfinyl group: Modulates enzyme activity, exhibits reducing agent properties. - 1-Oxo-2-propen-1-yl group: Adds electrophilic nature, contributing to hydrophobicity. ### Therapeutic Potential: 1. Anti-inflammatory Effects: - Acts as a COX-2 inhibitor, showing promise in treating inflammatory diseases like arthritis and cardiovascular disorders. 2. Anticancer Activity: - Induces apoptosis in cancer cell lines. - Modulates Bax/Bcl-2 pathways to promote mitochondrial-dependent apoptosis. 3. Neuroprotective Properties: - Crosses the blood-brain barrier. - Exhibits acetylcholinesterase inhibitory properties, relevant for treating neurodegenerative diseases like Alzheimer's. ### Research and Development: 1. Synthesis: - Requires enantioselective and stereocontrolled methodologies due to its complex structure. 2. Pharmacokinetics: - Favorable absorption, rapid onset, and low clearance rates contribute to high bioavailability. - Preclinical studies show a favorable safety profile with minimal adverse effects. 3. Computational Insights: - Molecular docking techniques provide insights into receptor interactions, aiding in structural optimization for enhanced efficacy. ### Conclusion: This compound is a leading candidate for drug development due to its versatile structure and demonstrated efficacy across various disease models. Ongoing research promises further advancements, solidifying its role in modern medicine.2361770-04-7 (N-[[1-(Methylsulfinyl)cyclobutyl]methyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide) Related Products
- 1805979-74-1(5-(Chloromethyl)-2-cyano-4-(difluoromethyl)-3-(trifluoromethyl)pyridine)
- 2228558-17-4(5-fluoro-2-(oxiran-2-yl)methylpyridine)
- 444568-27-8(3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-2-propenamide)
- 1019542-07-4([2-(pyridin-2-yl)ethyl][(pyridin-3-yl)methyl]amine)
- 2126159-92-8([4-(methylsulfanyl)cyclohexyl]methanamine)
- 946605-33-0(methyl 3-amino-5-formylthiophene-2-carboxylate)
- 1804742-52-6(Ethyl 4-iodo-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylate)
- 2228645-20-1({1-(1H-indol-6-yl)methylcyclopropyl}methanol)
- 16669-59-3(2-Propenamide,N-[(2-methylpropoxy)methyl]-)
- 325988-05-4(N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide)




